PD173952

Description

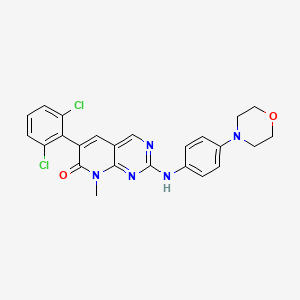

Structure

3D Structure

Properties

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEJMVDCQZRHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416167 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305820-75-1 | |

| Record name | PD-173952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-173952 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-173952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of PD173952 in Chronic Myeloid Leukemia (CML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that drives malignant cell proliferation and survival.[1][2][3] Tyrosine kinase inhibitors (TKIs) that target BCR-ABL represent the cornerstone of CML therapy.[2][4] This document provides a detailed technical overview of the mechanism of action of PD173952, a potent, small-molecule multi-kinase inhibitor, in CML cells. We will delineate its primary molecular targets, downstream signaling consequences, and resulting cellular effects, supported by quantitative data, representative experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Inhibition of Src/Abl Kinases

This compound functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases, with significant activity against key drivers of CML pathogenesis. Its primary mechanism in CML cells is the direct inhibition of the deregulated p210 BCR-ABL tyrosine kinase.[5] By binding to the kinase domain, this compound blocks the autophosphorylation of BCR-ABL and prevents the subsequent phosphorylation of its downstream substrates, thereby disrupting the entire oncogenic signaling network.

Beyond BCR-ABL, this compound is characterized as a dual Src/Abl inhibitor, also exhibiting high potency against Src family kinases such as Lyn.[5][6][7] This dual activity may offer a broader inhibitory profile compared to inhibitors with narrower specificity, as Src family kinases can also contribute to CML cell signaling.

Quantitative Inhibition Profile and Cellular Effects

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its nanomolar potency against its primary targets and its definitive effects on CML cell lines.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | Parameter | Value (nM) | Reference |

| Lyn | IC₅₀ | 0.3 | [5][6] |

| Abl | IC₅₀ | 1.7 | [5][6] |

| Csk | IC₅₀ | 6.6 | [5][6] |

| Myt1 | Kᵢ | 8.1 | [5] |

Table 2: Cellular Effects of this compound on CML Cell Lines

| Effect | Cell Line | Concentration | Observations | Reference |

| Inhibition of Protein Phosphorylation | K562 | 0-1000 nM | Concentration-dependent inhibition of p210Bcr-Abl and CrkL phosphorylation. | [5] |

| Inhibition of Cell Viability | K562 | 0.5 µM | Time-dependent reduction in cell viability. | [5] |

| Induction of Apoptosis | K562, MEG-01 | 0.5 µM | Confirmed by detection of 85-kDa PARP fragment. | [5] |

| Cell Cycle Arrest | Bcr-Abl dependent lines | Not specified | Induction of G1 phase arrest. | [8] |

Disruption of Downstream Signaling Pathways

The inhibition of BCR-ABL by this compound initiates a cascade of downstream effects, effectively shutting down the aberrant signals that promote leukemia cell growth and survival. The BCR-ABL oncoprotein constitutively activates several critical signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[2][9] this compound-mediated inhibition of BCR-ABL leads to the deactivation of these pathways.

A primary and reliable marker for BCR-ABL kinase activity in cells is the phosphorylation status of CrkL (CT10 regulator of kinase-like). This compound has been shown to inhibit CrkL phosphorylation in a concentration-dependent manner, providing direct evidence of its on-target effect within CML cells.[5] The shutdown of these pathways culminates in two major cellular outcomes: cell cycle arrest and apoptosis.[8][10]

Key Experimental Protocols

The following sections describe representative methodologies for assessing the mechanism of action of this compound in CML cells.

CML Cell Culture

CML cell lines (e.g., K562, MEG-01) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded at a predetermined density and treated with this compound (dissolved in DMSO) at various concentrations or with DMSO as a vehicle control.

In Vitro BCR-ABL Kinase Assay

This assay quantifies the ability of this compound to inhibit BCR-ABL kinase activity directly.

-

Substrate Immobilization: A kinase substrate, such as a peptide containing the Abl tyrosine kinase recognition site fused to Glutathione S-transferase (GST), is immobilized on glutathione-agarose beads.[7][12]

-

Kinase Reaction: Recombinant BCR-ABL enzyme is incubated with the substrate-beads in a kinase reaction buffer containing ATP and varying concentrations of this compound.

-

Detection: Following the reaction, the beads are washed. The amount of substrate phosphorylation is quantified, typically by eluting the substrate and detecting the phosphorylated form via Western blot using an anti-phosphotyrosine antibody or by using a non-radioactive, luminescence-based kinase assay kit.[12]

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phospho-Protein Levels

This method is used to confirm the on-target activity of this compound in whole cells.

-

Cell Lysis: CML cells are treated with this compound for a specified duration (e.g., 12 hours).[5] After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BCR-ABL (p-Abl), phosphorylated CrkL (p-CrkL), or total protein controls (e.g., total CrkL, β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify changes in protein phosphorylation.

Apoptosis Assay

Apoptosis induction is a key cellular outcome of this compound treatment.

-

Cell Treatment: K562 or MEG-01 cells are treated with this compound (e.g., 0.5 µM) for 24 to 48 hours.[5]

-

Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Alternative Method (PARP Cleavage): Apoptosis can also be confirmed by Western blot analysis for the cleavage of Poly (ADP-ribose) polymerase (PARP). The appearance of an 85-kDa cleaved PARP fragment is a hallmark of caspase-mediated apoptosis.[5]

Conclusion

This compound is a potent, dual Src/Abl tyrosine kinase inhibitor that effectively targets the central oncogenic driver in CML, the BCR-ABL kinase. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of critical downstream signaling pathways. This blockade results in the inhibition of cell proliferation, induction of G1 cell cycle arrest, and ultimately, apoptotic cell death in BCR-ABL-positive CML cells. The well-defined mechanism and nanomolar potency of this compound underscore the continued value of targeting the BCR-ABL kinase in CML drug development.

References

- 1. The Antiproliferative Activity of Kinase Inhibitors in Chronic Myeloid Leukemia Cells Is Mediated by FOXO Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. mdpi.com [mdpi.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis and erythroid differentiation triggered by Bcr-Abl inhibitors in CML cell lines are fully distinguishable processes that exhibit different sensitivity to caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinase Inhibition Profile of PD173952: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173952 is a potent small molecule inhibitor targeting multiple protein kinases, enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and immunological disorders, making kinase inhibitors a significant class of therapeutic agents. This technical guide provides an in-depth overview of the primary kinase targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways.

Primary Kinase Targets of this compound

This compound exhibits potent inhibitory activity against several tyrosine and serine/threonine kinases. The primary targets identified are members of the Src and Abl families of tyrosine kinases, as well as the cell cycle-regulating kinase Myt1. The quantitative measures of inhibition, namely the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below.

Quantitative Inhibition Data

| Target Kinase | Inhibitor Metric | Value (nM) |

| Lyn | IC50 | 0.3 |

| Abl | IC50 | 1.7 |

| Csk | IC50 | 6.6 |

| Myt1 | Ki | 8.1 |

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on its primary targets disrupts key signaling cascades involved in cell growth, proliferation, survival, and cell cycle control.

Bcr-Abl Signaling Pathway

The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that, in the context of chronic myeloid leukemia (CML), is often part of the Bcr-Abl fusion protein. This oncoprotein has constitutively active kinase function, driving aberrant downstream signaling. This compound's inhibition of Abl kinase activity can block these pro-proliferative and anti-apoptotic signals.

Lyn and Csk in B-Cell Receptor Signaling

Lyn is a member of the Src family of tyrosine kinases and plays a dual role in B-cell receptor (BCR) signaling, participating in both activating and inhibitory pathways. C-terminal Src kinase (Csk) acts as a negative regulator of Src-family kinases, including Lyn, by phosphorylating a C-terminal inhibitory tyrosine residue. By inhibiting both Lyn and Csk, this compound can have complex effects on immune cell signaling.

Myt1 in G2/M Cell Cycle Checkpoint

Myt1 is a Wee1-family kinase that plays a crucial role in the G2/M checkpoint of the cell cycle. It inhibits the cyclin B-Cdk1 complex through phosphorylation, thereby preventing premature entry into mitosis. Inhibition of Myt1 by this compound can lead to the abrogation of this checkpoint, forcing cells into mitosis, which can be a therapeutic strategy in cancer.

Experimental Protocols

The determination of IC50 and Ki values for kinase inhibitors is typically performed using in vitro kinase assays. While the precise protocols used in the original characterization of this compound may vary, the following represents a standard methodology for such an investigation.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a representative method for determining the potency of this compound against a target kinase, such as Abl.

1. Reagents and Materials:

-

Recombinant human kinase (e.g., Abl)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter and fluid

2. Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. A typical concentration range might be from 1 µM to 0.01 nM, including a DMSO-only control.

-

In a 96-well plate, add the diluted this compound or DMSO control.

-

Add the recombinant kinase and the specific substrate to each well.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution, such as phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Kinase Inhibitor Profiling

The overall process for identifying and characterizing a kinase inhibitor like this compound can be visualized as follows:

Conclusion

This compound is a multi-targeted kinase inhibitor with high potency against Lyn, Abl, Csk, and Myt1. Its ability to modulate critical signaling pathways in cell proliferation, survival, and cell cycle progression underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The methodologies and pathway analyses presented in this guide provide a comprehensive technical foundation for professionals working in the field of drug discovery and development.

Cellular Pathways Modulated by PD173952: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173952 is a potent, ATP-competitive small molecule inhibitor of multiple tyrosine kinases. Initially characterized as a Src family kinase inhibitor, its activity extends to other critical signaling kinases, making it a valuable tool for dissecting cellular signaling pathways and a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action and Target Profile

This compound exerts its biological effects by binding to the ATP-binding pocket of susceptible kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signal transduction cascades that are often dysregulated in various pathological conditions, particularly in cancer.

Primary Kinase Targets

The primary targets of this compound include members of the Src family kinases (SFKs), Abelson murine leukemia viral oncogene homolog 1 (Abl), and C-terminal Src kinase (Csk). It has also been shown to be a potent inhibitor of Myt1 kinase, a regulator of the cell cycle.

| Kinase Target | IC50 (nM) |

| Lyn | 0.3 |

| Abl | 1.7 |

| Csk | 6.6 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

Modulated Cellular Signaling Pathways

The inhibition of its primary targets leads to the modulation of several critical downstream signaling pathways that govern cell proliferation, survival, apoptosis, and migration.

Bcr-Abl Signaling Pathway

In the context of Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein is a key driver of oncogenesis. This compound effectively inhibits the kinase activity of Bcr-Abl. This inhibition leads to a reduction in the phosphorylation of downstream substrates, such as CrkL, an adaptor protein crucial for Bcr-Abl-mediated signaling. The disruption of this pathway ultimately induces apoptosis in Bcr-Abl-positive cells.

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound.

Src Family Kinase (SFK) Signaling Pathways

SFKs are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. By inhibiting SFKs such as Lyn and Src, this compound can impact several downstream pathways:

-

MAPK/ERK Pathway: SFKs can activate the Ras/Raf/MEK/ERK cascade, which is a central regulator of cell proliferation and survival. Inhibition of SFKs by this compound is expected to lead to a decrease in ERK1/2 phosphorylation and activity.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical survival pathway that can be activated by SFKs. This compound-mediated inhibition of SFKs can, therefore, lead to reduced phosphorylation and activation of Akt, promoting apoptosis.

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and promotes cell survival and proliferation. SFKs are known to phosphorylate and activate STAT3. Treatment with this compound is anticipated to decrease the phosphorylation of STAT3 at Tyr705.

Caption: Overview of SFK downstream pathways modulated by this compound.

Fibroblast Growth Factor Receptor (FGFR) Signaling

While not its primary target, this compound has been reported to inhibit FGFR signaling. Dysregulation of the FGFR pathway is implicated in various cancers. Inhibition of FGFR can also impact the MAPK/ERK and PI3K/Akt pathways, further contributing to the anti-proliferative effects of this compound.

Quantitative Data on Biological Effects

The inhibitory activity of this compound translates into potent effects on cancer cell lines, particularly those dependent on the targeted kinases.

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| Lyn | 0.3 |

| Abl | 1.7 |

| Csk | 6.6 |

| Myt1 | 8.1 (Ki) |

Cellular Effects

| Cell Line | Assay Type | Endpoint | Result |

| K562 | Cell Viability | Inhibition of Proliferation | Dose-dependent decrease in cell viability with prolonged treatment.[1][2] |

| K562 | Western Blot | Protein Phosphorylation | Dose-dependent inhibition of Bcr-Abl and CrkL phosphorylation. |

| Various | Cell Cycle Analysis | Cell Cycle Progression | Expected to cause G1 or G2/M arrest depending on the cell context. |

| Various | Apoptosis Assay | Induction of Apoptosis | Induction of apoptosis, evidenced by PARP cleavage and Annexin V staining. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects.

In Vitro Kinase Assay (Src Kinase)

This protocol is adapted for a 384-well plate format using a luminescent ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant Src kinase

-

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low volume plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.

-

In a 384-well plate, add 1 µl of the this compound dilution or 5% DMSO for the control.

-

Add 2 µl of a solution containing Src kinase and the substrate peptide in kinase buffer.

-

Initiate the reaction by adding 2 µl of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro kinase assay with this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of phosphorylated proteins in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell culture reagents

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and generate dose-response curves to determine the IC50 value.[3]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

This compound is a multi-targeted kinase inhibitor that modulates several key cellular signaling pathways, including those driven by Bcr-Abl, Src family kinases, and FGFR. Its ability to inhibit these pathways leads to decreased cell proliferation and increased apoptosis in susceptible cell populations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of action of this compound and to explore its potential as a therapeutic agent. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise understanding of the complex biological processes involved.

References

PD173952 as a Chemical Probe for Lyn Kinase: A Technical Guide

Introduction

PD173952 is a potent, ATP-competitive small molecule inhibitor of multiple tyrosine kinases.[1][2][3] It is particularly notable for its high potency against Lyn, a member of the Src family of tyrosine kinases (SFKs).[1][2] Lyn kinase is a crucial mediator in the signaling pathways of various cell surface receptors, including the B-cell receptor and Fc receptors, playing a pivotal role in both the activation and inhibition of immune responses.[4][5][6] The dual functionality of Lyn in cellular signaling makes it a compelling target for investigation in immunology and oncology.[7][8] This guide provides an in-depth overview of this compound as a chemical probe for studying Lyn kinase, detailing its inhibitory profile, relevant experimental protocols, and the signaling pathways it modulates.

Quantitative Inhibitor Profile

The efficacy and selectivity of a chemical probe are defined by its activity against the intended target versus other related proteins. The following table summarizes the in vitro inhibitory activity of this compound against Lyn and other notable kinases.

| Kinase Target | Inhibition Metric | Value (nM) | Reference |

| Lyn | IC50 | 0.3 | [1][2] |

| Abl | IC50 | 1.7 | [1][2] |

| Csk | IC50 | 6.6 | [1][2] |

| Myt1 | Ki | 8.1 | [1] |

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki, the inhibition constant, is another measure of inhibitor potency.

Lyn Kinase Signaling Pathways

Lyn kinase exhibits a dual regulatory function by phosphorylating both activating and inhibitory motifs on immunoreceptors and their associated adaptor proteins.[6] This differential activity is central to its role in modulating cellular responses.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a method for determining the IC50 value of this compound for Lyn kinase using a luminescence-based assay that measures ADP production.[9]

Materials:

-

Recombinant human Lyn kinase[10]

-

Kinase substrate (e.g., Poly(E,Y) peptide)[11]

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

-

ADP-Glo™ Kinase Assay Kit (or similar)[9]

-

White, opaque 96-well or 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a mixture of Lyn kinase and substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[9]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Cell-Based Assay for Target Engagement

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a downstream target of Lyn kinase in a cellular context using Western blotting.[3]

Materials:

-

Cell line expressing active Lyn (e.g., K562 chronic myelogenous leukemia cells, which also express Bcr-Abl)[1]

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed K562 cells at an appropriate density and allow them to grow overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 12 hours).[1][3]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against a phosphorylated downstream target of Lyn or a related kinase also inhibited by this compound, such as p210Bcr-Abl or its substrate CrkL.[1] Subsequently, probe with an antibody for the total protein to confirm equal loading. A loading control like β-actin should also be used.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation by this compound.

Cell Viability and Apoptosis Assay

This compound has been shown to induce apoptosis in Bcr-Abl-dependent hematopoietic cells.[1][2][3] This can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Hematopoietic cell line (e.g., K562, MEG-01)[1]

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 0.5 µM) or vehicle control for various time points (e.g., 24 and 48 hours).[1]

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Mechanism of Action in Bcr-Abl Positive Cells

While highly potent against Lyn, this compound also effectively inhibits the Bcr-Abl fusion protein, which is a hallmark of chronic myelogenous leukemia (CML).[1][2] Its mechanism in these cells involves the direct inhibition of Bcr-Abl's kinase activity, leading to the suppression of downstream pro-survival signaling and the induction of apoptosis.

Selectivity and Off-Target Considerations

This compound is a multi-kinase inhibitor.[2] While it is exceptionally potent against Lyn (IC50 = 0.3 nM), it also potently inhibits Abl and Csk with IC50 values of 1.7 nM and 6.6 nM, respectively.[1][2] This polypharmacology is a critical consideration when using this compound as a chemical probe.

-

For studying Lyn in Bcr-Abl negative cells: this compound can be a valuable tool, but potential off-target effects on other Src family kinases and Csk should be considered and controlled for, possibly by using structurally distinct inhibitors in parallel.

-

For studying Lyn in Bcr-Abl positive cells: The potent inhibition of Bcr-Abl means that observed cellular effects are likely a combination of inhibiting both Lyn and Bcr-Abl.[1] It is difficult to dissect the specific contribution of Lyn inhibition in this context using this compound alone.

-

General Considerations: As with any kinase inhibitor, off-target effects can arise from interactions with unforeseen kinases or non-kinase proteins.[12][13][14] It is crucial to validate key findings using complementary approaches, such as genetic knockdown (e.g., siRNA, shRNA) of the target kinase.

Conclusion

This compound is a highly potent inhibitor of Lyn kinase, making it a valuable chemical probe for investigating its role in cellular signaling. Its sub-nanomolar IC50 value allows for its use at low concentrations, which can help minimize off-target effects. However, researchers must remain cognizant of its potent activity against other kinases, particularly Abl and Csk. When used judiciously and in conjunction with other validation methods, this compound provides a powerful tool for elucidating the complex biological functions of Lyn kinase in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | Src inhibitor | Myt1 inhibitor | TargetMol [targetmol.com]

- 4. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review | MDPI [mdpi.com]

- 7. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are LYN inhibitors and how do they work? [synapse.patsnap.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Inhibitory Profile of PD173952: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173952 is a potent small molecule inhibitor targeting multiple tyrosine kinases. Exhibiting significant activity at nanomolar concentrations, it serves as a valuable tool for investigating cellular signaling pathways and as a potential scaffold for the development of targeted cancer therapeutics. This technical guide provides a detailed overview of the in vitro kinase inhibitory profile of this compound, including quantitative inhibition data, a representative experimental protocol for kinase activity assessment, and visualizations of relevant signaling pathways.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized in the table below. These values indicate a high affinity and potent inhibition of specific members of the kinase family.

| Target Kinase | Measurement | Value (nM) |

| Lyn | IC50 | 0.3 |

| Abl | IC50 | 1.7 |

| Csk | IC50 | 6.6 |

| Myt1 | Ki | 8.1 |

Data Interpretation: The low nanomolar IC50 and Ki values demonstrate that this compound is a highly potent inhibitor of Lyn, Abl, Csk, and Myt1 kinases in vitro.[1][2] This potent activity makes it a selective tool for studying the cellular functions of these kinases.

Experimental Protocols: Representative In Vitro Kinase Assay

While the specific experimental protocol used to generate the above data for this compound is not publicly detailed, a representative biochemical kinase assay protocol for determining inhibitor IC50 values is outlined below. This protocol is based on standard methods in the field, such as radiometric or luminescence-based assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., Lyn, Abl, Csk)

-

Specific peptide or protein substrate for the target kinase

-

This compound stock solution (typically in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP ([γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or luminescence plate reader

-

Stop solution (e.g., EDTA or acid)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.

-

Reaction Setup: The kinase, substrate, and this compound (or DMSO control) are added to the wells of the assay plate and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time is optimized to ensure the reaction is within the linear range.

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution.

-

Detection of Kinase Activity:

-

Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added that converts the ADP produced during the kinase reaction into a luminescent signal. The luminescence is measured using a plate reader.

-

-

Data Analysis: The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

References

The Apoptosis Induction Mechanism of PD173952: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173952 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Initially investigated for its anti-angiogenic and anti-tumor properties, a significant aspect of its mechanism of action is the induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular pathways and experimental methodologies related to this compound-induced apoptosis, designed for professionals in biomedical research and drug development.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its pro-apoptotic effects by inhibiting several key tyrosine kinases, thereby disrupting critical cell survival and proliferation signaling pathways. Its primary targets include:

-

Abl Kinase: A non-receptor tyrosine kinase that, when constitutively active (as in the Bcr-Abl fusion protein in chronic myeloid leukemia), drives cell proliferation and inhibits apoptosis. Inhibition of Abl kinase is a key mechanism for inducing apoptosis in Bcr-Abl positive leukemias.[1][2]

-

Src Family Kinases (including Lyn and c-Src): These kinases are involved in a multitude of cellular processes, including cell growth, survival, and migration. Their inhibition can disrupt downstream pro-survival signaling.[3][4][5]

-

c-Kit: A receptor tyrosine kinase crucial for the development and survival of various cell types, including hematopoietic stem cells and mast cells. Its inhibition can trigger apoptosis in c-Kit-dependent cancers.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival. Inhibition of FGFR signaling can lead to apoptosis in FGFR-dependent tumors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis. While its inhibition is primarily associated with anti-angiogenic effects, it can also indirectly induce apoptosis in tumor cells by depriving them of essential nutrients and oxygen.

Additionally, this compound is a potent inhibitor of Myt1 kinase , a negative regulator of the G2/M cell cycle checkpoint.[6][7] Inhibition of Myt1 can lead to premature mitotic entry and subsequent mitotic catastrophe, a form of cell death that shares features with apoptosis.[6][7][8]

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of the aforementioned kinases by this compound converges on the activation of the intrinsic and potentially the extrinsic apoptotic pathways. The following diagram illustrates the putative signaling cascade.

Caption: this compound-induced apoptosis signaling pathway.

Key Signaling Nodes in this compound-Induced Apoptosis:

-

Abl Kinase Inhibition and p53/p73 Activation: Inhibition of nuclear c-Abl kinase activity has been shown to promote apoptosis, in part through the activation of the tumor suppressor proteins p53 and p73.[1][2][9] These transcription factors can then upregulate the expression of pro-apoptotic Bcl-2 family members like Bax and Puma.

-

Src Family Kinase Inhibition and Downregulation of Survival Pathways: Src family kinases, including Lyn, are often upstream activators of major pro-survival signaling pathways such as the PI3K/AKT and STAT3 pathways.[3] By inhibiting these kinases, this compound can effectively shut down these survival signals, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.

-

Myt1 Kinase Inhibition and Mitotic Catastrophe: Inhibition of Myt1 kinase leads to premature entry into mitosis.[6][7] In cancer cells with underlying DNA damage or replication stress, this can result in mitotic catastrophe, a process that often culminates in caspase activation and apoptosis.[6][7]

-

Modulation of Bcl-2 Family Proteins: The convergence of the upstream signaling disruptions leads to a critical shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane. This includes the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic members (e.g., Bax, Bak, Bad). This shift is a pivotal event that commits the cell to apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) and Caspase Activation: The altered balance of Bcl-2 family proteins results in the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[10]

Quantitative Data on this compound-Induced Apoptosis

| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3 Activity | Fold Change in Bcl-2 Expression | Fold Change in Bax Expression |

| K562 | 10 | Data not available | Data not available | Data not available | Data not available |

| K562 | 100 | Data not available | Data not available | Data not available | Data not available |

| MV4-11 | 10 | Data not available | Data not available | Data not available | Data not available |

| MV4-11 | 100 | Data not available | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Caption: Workflow for determining IC50 using MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

Caption: Workflow for apoptosis detection by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry immediately.[12][13][14][15][16]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Caption: Workflow for Western blot analysis of apoptotic proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.[10][17][18]

Conclusion

This compound induces apoptosis through a multi-faceted mechanism involving the inhibition of several key tyrosine kinases. This leads to the disruption of major cell survival pathways, modulation of Bcl-2 family proteins, and in some contexts, induction of mitotic catastrophe. The ultimate result is the activation of the caspase cascade and programmed cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound in various cancer models. Further research is warranted to fully elucidate the specific downstream effectors and to identify predictive biomarkers for sensitivity to this compound-induced apoptosis.

References

- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. rsc.org [rsc.org]

- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 6. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. benchchem.com [benchchem.com]

- 10. BCL-2 family protein, BAD is down-regulated in breast cancer and inhibits cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Caspase-3 Antibodies: Novus Biologicals [novusbio.com]

- 15. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative single cell analysis uncovers the life/death decision in CD95 network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCL2 Protein Progressively Declines during Robust CLL Clonal Expansion: Potential Impact on Venetoclax Clinical Efficacy and Insights on Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Inhibition of Bcr-Abl Phosphorylation by PD173952: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PD173952 on the phosphorylation of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document details the inhibitory activity of this compound, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Mechanism of Action

This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary mechanism in the context of CML involves the direct inhibition of the Abl kinase domain of the Bcr-Abl oncoprotein.[1][2] By binding to the ATP-binding site of the Abl kinase, this compound competitively blocks the transfer of phosphate from ATP to tyrosine residues on Bcr-Abl and its downstream substrates. This action effectively abrogates the constitutive kinase activity of Bcr-Abl, leading to the dephosphorylation of the fusion protein and the suppression of its oncogenic signaling.[3] The inhibition of Bcr-Abl phosphorylation by this compound has been shown to be concentration-dependent in Bcr-Abl positive cell lines, such as K562.[1] Ultimately, this blockade of Bcr-Abl signaling induces cell cycle arrest and apoptosis in Bcr-Abl-expressing cells.[1][3]

Quantitative Inhibitory Activity

This compound demonstrates high potency against the Abl kinase, as summarized in the table below.

| Target Kinase | IC50 (nM) | Cell Line | Notes |

| Abl | 1.7 | - | This compound is a multi-kinase inhibitor, also showing high potency against Lyn (0.3 nM) and Csk (6.6 nM).[1][2] |

| Bcr-Abl | - | K562 | This compound inhibits the tyrosine phosphorylation of p210 Bcr-Abl in a concentration-dependent manner (0-1000 nM).[1] |

Bcr-Abl Signaling Pathway and Inhibition by this compound

The constitutively active Bcr-Abl tyrosine kinase activates a complex network of downstream signaling pathways crucial for CML pathogenesis. These pathways regulate cell proliferation, survival, and differentiation. This compound intervenes at the apex of this signaling cascade.

Experimental Protocols

Cell Culture and Treatment

Bcr-Abl positive human CML cell lines, such as K562, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For inhibitor studies, cells are seeded at a specified density and treated with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for a designated period (e.g., 12, 24, or 48 hours).[1][4]

Western Blot Analysis for Bcr-Abl Phosphorylation

This protocol is designed to assess the phosphorylation status of Bcr-Abl and its downstream substrate CrkL following treatment with this compound.

a. Cell Lysis:

-

After treatment, cells are harvested by centrifugation.

-

The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Lysates are incubated on ice and then clarified by centrifugation to remove cellular debris.

b. Protein Quantification:

-

The protein concentration of the supernatant is determined using a Bradford or BCA protein assay.

c. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.

-

The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl Tyr245) or phosphorylated CrkL overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Bcr-Abl, total CrkL, or a housekeeping protein like α-Tubulin or β-Actin.[4][5]

In Vitro Bcr-Abl Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Bcr-Abl.[6]

a. Immunoprecipitation of Bcr-Abl:

-

Bcr-Abl is immunoprecipitated from lysates of Bcr-Abl positive cells (e.g., K562) using an anti-Abl antibody conjugated to agarose beads.

-

The immunoprecipitates are washed multiple times with lysis buffer and then with a kinase assay buffer.

b. Kinase Reaction:

-

The immunoprecipitated Bcr-Abl is incubated with a specific substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL) in a kinase reaction buffer containing ATP and MgCl2.[7]

-

Varying concentrations of this compound are added to the reaction mixture to determine its inhibitory effect.

-

The reaction is allowed to proceed at 30°C for a specified time and then stopped by adding SDS-PAGE sample buffer.

c. Detection of Phosphorylation:

-

The reaction products are analyzed by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation of the substrate.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the effect of this compound on Bcr-Abl phosphorylation and cell viability.

Conclusion

This compound is a highly effective inhibitor of Bcr-Abl kinase phosphorylation. Its ability to potently block the enzymatic activity of Bcr-Abl and consequently inhibit downstream oncogenic signaling pathways underscores its therapeutic potential in CML and other Bcr-Abl positive leukemias. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel Bcr-Abl inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]

- 3. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Myt1 by PD173952: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Myt1 kinase in cell cycle regulation and the inhibitory mechanism of the compound PD173952. Myt1, a key gatekeeper of mitotic entry, presents a compelling target for therapeutic intervention in oncology and other proliferative diseases. This document provides a comprehensive overview of the Myt1 signaling pathway, quantitative data on this compound's inhibitory activity, and detailed experimental protocols for studying this interaction.

Introduction to Myt1 Kinase

Myt1 (Myelin transcription factor 1) is a dual-specificity protein kinase that plays a crucial inhibitory role in the G2/M transition of the cell cycle. As a member of the Wee1 family of kinases, Myt1, along with Wee1, prevents premature entry into mitosis by phosphorylating and inactivating the Cyclin B1-CDK1 complex, also known as the M-phase promoting factor (MPF). This phosphorylation occurs on two key residues of CDK1: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] The inhibitory action of Myt1 and Wee1 ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division, thereby maintaining genomic integrity.

The Myt1 Signaling Pathway

The activity of Myt1 is tightly regulated by a network of upstream kinases. During the G2 phase, Myt1 is active, contributing to the suppression of CDK1 activity. As the cell prepares to enter mitosis, upstream signals lead to the inhibition of Myt1, allowing for the activation of CDK1. Key upstream regulators of Myt1 include:

-

Polo-like kinase 1 (Plx1/Plk1): Plx1 can phosphorylate and inhibit Myt1, promoting mitotic entry.

-

p90 ribosomal S6 kinase (p90rsk): A downstream effector of the MAPK pathway, p90rsk can also inhibit Myt1 activity.

-

Akt/PKB: This kinase can phosphorylate and downregulate Myt1, acting as an initiator of the M-phase.

The primary and most well-characterized downstream target of Myt1 is the Cyclin-dependent kinase 1 (CDK1). By phosphorylating CDK1 at Thr14 and Tyr15, Myt1 prevents the ATP molecule from binding effectively to the CDK1 active site, thereby inhibiting its kinase activity and holding the cell in the G2 phase.

This compound: A Potent Myt1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated potent activity against Myt1 kinase.[3][4][5] While also exhibiting inhibitory effects on other tyrosine kinases such as Lyn, Abl, and Csk, its potent inhibition of Myt1 makes it a valuable tool for studying the consequences of Myt1 suppression.[3][4][6] The inhibition of Myt1 by this compound is expected to occur through the competitive binding to the ATP-binding pocket of the Myt1 kinase domain, thereby preventing the phosphorylation of its substrate, CDK1. This leads to the premature activation of the CDK1/Cyclin B complex and forces the cell to enter mitosis.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against Myt1 and other kinases has been quantified in various studies. The following table summarizes key quantitative data for this compound.

| Target Kinase | Inhibition Metric | Value (nM) | Reference |

| Myt1 | Ki | 8.1 | [3][4][6] |

| Lyn | IC50 | 0.3 | [3][4][6] |

| Abl | IC50 | 1.7 | [3][4][6] |

| Csk | IC50 | 6.6 | [3][4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Myt1 and the effects of its inhibition by this compound.

In Vitro Myt1 Kinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of this compound on Myt1 kinase activity.

Materials:

-

Recombinant active Myt1 kinase

-

CDK1/Cyclin B complex (substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a microcentrifuge tube or a well of a 96-well plate, combine the kinase assay buffer, recombinant Myt1 kinase, and the CDK1/Cyclin B substrate. b. Add the diluted this compound or DMSO (vehicle control) to the reaction mixture. c. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays) to the mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction:

-

Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction.

-

Non-Radioactive Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

-

Detection:

-

Radioactive Assay: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (ADP-Glo™): Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luminometer.

-

-

Data Analysis: Calculate the percentage of Myt1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of CDK1 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of CDK1 in cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total-CDK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated CDK1 to total CDK1 and the loading control.

Immunofluorescence for Mitotic Index Analysis

This method is used to visualize and quantify the percentage of cells in mitosis (mitotic index) following treatment with this compound.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips and treat with this compound or DMSO.

-

Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking and Staining: a. Block the cells with blocking solution for 1 hour. b. Incubate with the anti-phospho-Histone H3 primary antibody for 1-2 hours. c. Wash with PBS. d. Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: a. Wash with PBS. b. Counterstain the nuclei with DAPI. c. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Count the number of phospho-Histone H3 positive cells (mitotic cells) and the total number of DAPI-stained cells. c. Calculate the mitotic index as (number of mitotic cells / total number of cells) x 100%.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the inhibition of Myt1 by this compound.

Conclusion

The inhibition of Myt1 by this compound provides a powerful tool for dissecting the molecular mechanisms governing the G2/M checkpoint. The data and protocols presented in this guide offer a robust framework for researchers to investigate the therapeutic potential of targeting Myt1. By understanding the intricate signaling pathways and employing rigorous experimental methodologies, the scientific community can further elucidate the role of Myt1 in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Src inhibitor | Myt1 inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

PD173952 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of PD173952, a potent inhibitor of tyrosine kinases. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Product Information

This compound is a multi-targeted tyrosine kinase inhibitor. It potently inhibits Lyn, Abl, and C-terminal Src kinase (Csk) with IC50 values of 0.3, 1.7, and 6.6 nM, respectively.[1][2][3] It is also a potent inhibitor of Myt1 kinase with a Ki of 8.1 nM.[1][2][3] this compound is widely used in cancer research to study signaling pathways and induce apoptosis.[1] Its primary mechanism involves the inhibition of tyrosine phosphorylation of downstream targets like p210Bcr-Abl and CrkL.[1][4]

Stock Solution Preparation

Proper preparation of the stock solution is critical for accurate and reproducible experimental outcomes. This compound is soluble in DMSO.[5]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene tubes

-

Vortex mixer

-

Water bath or sonicator

Protocol:

-

Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

-

Based on the desired stock concentration, calculate the required volume of DMSO. It is highly recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][6]

-

Add the calculated volume of sterile DMSO to the vial of this compound powder.

-